Bienvenue dans la boutique en ligne BenchChem!

TGX-155

Kinase Assay IC50 Biochemical Potency

TGX-155 (AZ12649385) delivers precise PI3Kβ inhibition (IC50 30nM, >660x selectivity over α/δ), eliminating confounding off-target effects of pan-PI3K agents. Essential for thrombosis models (validated in rabbit CFR assays) and PTEN-deficient target validation. Choose high-purity batches for reproducible, isoform-specific pathway dissection.

Molecular Formula C20H19FN2O3
Molecular Weight 354.4 g/mol
CAS No. 351071-90-4
Cat. No. B1682241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGX-155
CAS351071-90-4
SynonymsTGX-155;  TGX 155;  TGX155; 
Molecular FormulaC20H19FN2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4
InChIInChI=1S/C20H19FN2O3/c1-13-11-14(21)5-6-17(13)26-18-4-2-3-15-16(24)12-19(22-20(15)18)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,22,24)
InChIKeyFZTZVNFKDPBYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TGX-155 (CAS 351071-90-4): A PI3Kβ-Selective Inhibitor for Targeted Kinase Research


TGX-155 (also known as AZ12649385) is a small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit, a key lipid kinase involved in cellular signaling processes such as growth, proliferation, and survival [1]. Its primary research application is in the investigation of PI3Kβ-mediated signaling pathways, particularly in the context of thrombosis, where PI3Kβ plays a crucial role in platelet activation and thrombus formation [2][3].

TGX-155: Avoiding Pitfalls in PI3K Research with Isoform-Specific Selection


Generic substitution of PI3K inhibitors is scientifically unsound due to the distinct and non-redundant physiological roles of each class I PI3K isoform (p110α, p110β, p110δ, and p110γ). Using a pan-PI3K inhibitor (e.g., LY294002) or an inhibitor targeting a different isoform (e.g., the p110δ-selective idelalisib) in a model of thrombosis or GPCR signaling will yield confounding results because p110β is the primary isoform mediating platelet activation downstream of GPCRs [1]. The quantitative data below demonstrates the precise selectivity profile of TGX-155, enabling researchers to attribute observed biological effects specifically to PI3Kβ inhibition, a level of target engagement clarity not achievable with less selective alternatives [2].

Quantitative Differentiation: Comparative Data for TGX-155 vs. Closest PI3Kβ Analogs


TGX-155 Exhibits High Potency for PI3Kβ (p110β) In Vitro

TGX-155 demonstrates potent inhibition of the PI3Kβ (p110β) isoform in a cell-free biochemical assay. Its IC50 of 30 nM is a key quantitative metric for target engagement. While TGX-221 shows higher potency (IC50 ≈ 5-8.5 nM), TGX-155's potency is comparable to other advanced PI3Kβ inhibitors like SAR260301 (IC50 = 52 nM) and AZD6482 (IC50 = 0.69-21 nM, assay-dependent) [1].

Kinase Assay IC50 Biochemical Potency

Isoform Selectivity Profile of TGX-155 Against PI3K Family Members

TGX-155 displays high selectivity for the p110β isoform over other class I PI3K catalytic subunits. It exhibits over 660-fold selectivity against p110α and p110δ (IC50 > 20,000 nM) and ~11-fold selectivity against p110γ (IC50 = 340 nM) [1]. This profile contrasts with the pan-PI3K inhibitor LY294002, which inhibits all isoforms with similar potency, and is comparable to the selectivity window of TGX-221 (1000-fold for p110β over p110α) .

Selectivity Off-Target Effects Kinase Profiling

Functional Selectivity: TGX-155 Specifically Blocks GPCR-Mediated Akt Phosphorylation

In a cellular context, TGX-155 effectively blocks Akt phosphorylation induced by G protein-coupled receptor (GPCR) agonists like lysophosphatidic acid (LPA) with an IC50 of 0.1 µM, while having no effect on Akt phosphorylation stimulated by tyrosine kinase ligands such as PDGF or insulin [1]. This functional selectivity is a key differentiator from a pan-PI3K inhibitor like LY294002, which blocks both GPCR- and RTK-mediated Akt activation [1].

GPCR Signaling Functional Selectivity Cellular Assay

In Vivo Efficacy in a Rabbit Model of Arterial Thrombosis

TGX-155 demonstrates significant antithrombotic efficacy in vivo. Intravenous administration of a single dose (1.5 mg/kg and 2.5 mg/kg) in a rabbit model of carotid artery injury resulted in a time- and dose-dependent improvement in cyclic flow reductions (CFRs), a quantitative measure of thrombus formation . While a direct head-to-head comparison with another PI3Kβ inhibitor in this specific model is not available, TGX-221 has also shown efficacy in reducing thrombus formation in various in vivo models, establishing a class-level antithrombotic effect for PI3Kβ inhibition [1].

In Vivo Pharmacology Thrombosis Antithrombotic

TGX-155 Application Scenarios: Targeted PI3Kβ Inhibition in Preclinical Research


Dissecting GPCR vs. RTK Signaling Pathways

In cellular models, TGX-155 can be used to selectively inhibit PI3Kβ-dependent Akt phosphorylation downstream of GPCR agonists (e.g., LPA, S1P, C5a) while leaving PI3Kα-dependent signaling from receptor tyrosine kinases (e.g., insulin, PDGF) unaffected [1]. This functional selectivity enables precise pathway dissection and target validation studies where the goal is to attribute biological responses specifically to PI3Kβ-mediated GPCR signaling.

In Vivo Proof-of-Concept for Antithrombotic Efficacy

TGX-155 serves as a validated tool compound for in vivo pharmacology studies of thrombosis. Its demonstrated dose-dependent efficacy in improving cyclic flow reductions (CFRs) in a rabbit carotid artery injury model provides a quantitative benchmark for assessing the antithrombotic potential of PI3Kβ inhibition . Researchers can use TGX-155 to establish a baseline for in vivo target engagement and efficacy, against which novel PI3Kβ inhibitors or combination therapies can be compared.

Validation of PI3Kβ as a Target in Cancer Cell Lines

In PTEN-deficient cancer cell lines where PI3Kβ activity is often essential for survival and proliferation, TGX-155 can be used to validate target dependency. Its selectivity profile (IC50 for p110β = 30 nM, with >660-fold selectivity over p110α and p110δ) ensures that observed anti-proliferative effects are due to PI3Kβ inhibition rather than off-target activity on other PI3K isoforms [2]. This is a critical step in target validation studies before advancing to more complex in vivo models.

Comparative Benchmarking of PI3Kβ Inhibitors

TGX-155 is a useful reference compound for benchmarking the potency, selectivity, and functional activity of novel PI3Kβ inhibitors. Its well-characterized in vitro profile (IC50 = 30 nM for p110β, >20,000 nM for p110α and p110δ) and functional selectivity in cellular assays provide a robust baseline for comparing the performance of new chemical entities in biochemical and cell-based assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TGX-155

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.